1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Overview
Description
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl group, and a pyridinecarboxamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the pyridinecarboxamide moiety: The pyridinecarboxamide group can be introduced through a reaction between 2,4-dichlorobenzyl chloride and ethyl nicotinate in the presence of a base such as sodium hydride.
Cyclization and oxidation: The final step involves the cyclization of the intermediate product to form the pyridine ring, followed by oxidation to introduce the keto group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridinecarboxamides, hydroxylated derivatives, and other functionalized compounds .
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyridinecarboxamide moiety.
Nicotinamide: Contains the pyridinecarboxamide group but lacks the dichlorobenzyl group.
Uniqueness
1-(2,4-dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to the combination of its dichlorobenzyl and pyridinecarboxamide groups, which confer distinct chemical properties and potential biological activities .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-ethyl-6-oxopyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-2-18-15(21)11-4-6-14(20)19(9-11)8-10-3-5-12(16)7-13(10)17/h3-7,9H,2,8H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESONXPVUJBJPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137826 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-35-9 | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=242797-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-N-ethyl-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401137826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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